4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine
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Overview
Description
4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and two dimethylamino groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine can be synthesized from 1,2-diaminobenzene through a series of chemical reactions. The typical synthetic route involves the following steps:
Acetylation: 1,2-diaminobenzene is first acetylated to protect the amino groups.
Bromination: The acetylated intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Deprotection: The acetyl groups are removed under alkaline conditions to yield 4-bromo-1,2-diaminobenzene.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: The nitro groups can be reduced to amines.
Common Reagents and Conditions
Bromination: Bromine or NBS in the presence of a catalyst like FeBr3.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Quinoxaline Derivatives: Formed through oxidation reactions.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine involves its interaction with various molecular targets. The bromine atom and dimethylamino groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-diaminobenzene: Similar structure but lacks the dimethylamino groups.
4-Bromo-1,2-dimethylbenzene: Similar structure but lacks the amino groups.
1,2-Diaminobenzene: Lacks both the bromine and dimethylamino groups.
Uniqueness
4-Bromo-1-N,1-N-dimethylbenzene-1,2-diamine is unique due to the presence of both bromine and dimethylamino groups on the benzene ring.
Properties
IUPAC Name |
4-bromo-1-N,1-N-dimethylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVGHMWTQMHOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183251-89-0 |
Source
|
Record name | 4-bromo-N1,N1-dimethylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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